Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, iodide

Description

Overview and Significance in Chemical Research

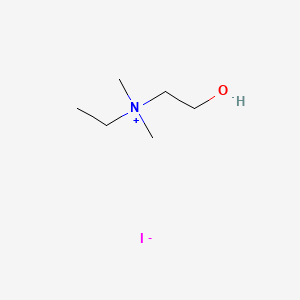

Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, iodide stands as a noteworthy member of the quaternary ammonium compound family, characterized by its permanently charged nitrogen center and distinctive structural features. The compound possesses the molecular formula C6H16INO with a molecular weight of 245.10 grams per mole, establishing it as a moderately sized organic salt with significant research applications. Its quaternary ammonium nature renders it permanently charged, independent of solution pH, which distinguishes it from primary, secondary, or tertiary ammonium cations and contributes to its unique chemical behavior and biological interactions.

The significance of this compound in chemical research extends beyond its structural characteristics to encompass its role as a valuable tool in investigating neurotransmission mechanisms and cellular signaling pathways. Researchers have identified this compound as particularly useful in pharmaceutical applications, where it serves as a precursor for synthesizing acetylcholine analogs that can serve therapeutic purposes in treating neurological disorders. The compound's utility in biochemistry research stems from its employment in studies related to neurotransmission and cellular signaling pathways, making it an indispensable component in understanding complex biological processes.

The compound's research significance is further amplified by its classification as a biochemical reagent that can be used as a biological material or organic compound for life science related research. This designation underscores its versatility and importance in advancing scientific knowledge across multiple disciplines. The quaternary ammonium structure provides unique properties that enable researchers to explore various aspects of molecular interactions, membrane permeability, and enzyme-substrate relationships that are crucial for developing new therapeutic approaches and understanding fundamental biological mechanisms.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H16INO | |

| Molecular Weight | 245.10 g/mol | |

| CAS Registry Number | 1113-04-8 | |

| PubChem CID | 70682 | |

| Structural Classification | Quaternary Ammonium Compound |

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader discovery and understanding of iodine and its compounds, which began with the accidental discovery of iodine by Bernard Courtois in 1811. Courtois, a Parisian manufacturer of saltpeter, observed violet vapors when copper vessels used for concentrating potassium carbonate were washed with hot sulfuric acid, leading to the identification of iodine as a new chemical element. This foundational discovery established the groundwork for subsequent development of iodine-containing organic compounds, including quaternary ammonium iodides.

The nomenclature and identification of iodine as proposed by Joseph-Louis Gay-Lussac, who named it "iode" due to the violet color of its vapors, provided the etymological foundation for iodide-containing compounds. Sir Humphry Davy subsequently refined the naming convention by proposing "iodine" from the Greek word for violet, establishing the modern terminology that extends to complex organic iodides like this compound. The historical significance of iodine discovery and its rapid adoption in medicine by 1819, when Jean François Coindet demonstrated its therapeutic effectiveness against goiter, highlighted the importance of iodine compounds in medical applications.

The development of choline-derived compounds gained momentum during the mid-twentieth century when researchers began investigating structure-activity relationships within the choline group. Studies conducted by H. R. Ing, Pamela Kordik, and D. P. H. Tudor Williams examined various modifications to the choline structure, including ethyl substitutions that would later influence the development of compounds like this compound. These investigations focused on understanding how structural modifications affected physiological activity, particularly in relation to acetylcholine analogs and their biological functions.

The historical progression from seaweed-based iodine extraction to synthetic organic iodide production created the technological foundation necessary for manufacturing complex quaternary ammonium iodides. The transition from European seaweed-based production to Chilean nitrate deposits and later to synthetic processes enabled the large-scale availability of iodine for pharmaceutical and research applications. This historical evolution in iodine production methods directly facilitated the development and availability of specialized compounds like this compound for research purposes.

Nomenclature and Classification Systems

This compound operates under multiple nomenclature systems that reflect its complex structural characteristics and classification within various chemical databases and regulatory frameworks. The systematic International Union of Pure and Applied Chemistry name, "this compound," precisely describes the compound's structural features by identifying the ethanaminium cation with specific substitution patterns and the accompanying iodide anion. This systematic approach ensures unambiguous identification across international scientific communications and regulatory documentation.

The compound is also recognized by several synonymous names that reflect different aspects of its chemical identity and research applications. The designation "Monoethylcholine iodide" emphasizes its relationship to choline, a fundamental biological molecule, while indicating the presence of a single ethyl substitution. Alternative nomenclature includes "N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide," which provides a more detailed structural description, and "Dimethylethylcholine iodide," which highlights the specific methylation pattern. These various naming conventions serve different purposes within the scientific community, from database searches to patent applications and research publications.

Classification systems place this compound within multiple categories that reflect its diverse properties and applications. Primary classification identifies it as a quaternary ammonium compound, specifically within the broader family of quaternary ammonium salts or quaternary ammonium compounds. This classification is crucial for understanding its chemical behavior, as quaternary ammonium cations are permanently charged polyatomic ions with the general structure [NR4]+, where R represents alkyl, aryl, or organyl groups. The compound's quaternary nature distinguishes it from other nitrogen-containing compounds and determines many of its unique properties.

Within biochemical classification systems, the compound falls under the category of choline derivatives, which are essential components in biological systems and neurotransmission processes. The Comparative Toxicogenomics Database classifies related choline compounds under multiple hierarchical categories, including organic chemicals, alcohols, amino alcohols, ethanolamines, amines, and quaternary ammonium compounds. This multi-faceted classification reflects the compound's diverse chemical characteristics and biological relevance.

Research Objectives and Scope

Contemporary research involving this compound encompasses a broad spectrum of scientific objectives that leverage the compound's unique structural and functional properties. Primary research objectives focus on elucidating structure-activity relationships within the choline family of compounds, particularly examining how ethyl substitution affects biological activity compared to the parent choline molecule. These investigations aim to understand the molecular mechanisms underlying neurotransmission and develop more effective therapeutic agents for neurological disorders.

Pharmaceutical research objectives center on the compound's potential as a precursor for synthesizing acetylcholine analogs with enhanced therapeutic properties. Researchers investigate how structural modifications, including the ethyl substitution present in this compound, influence receptor binding affinity, metabolic stability, and therapeutic efficacy. These studies contribute to the development of novel treatments for conditions such as glaucoma, Alzheimer's disease, and myasthenia gravis, where cholinergic system modulation plays a crucial therapeutic role. The compound's role in nerve agent simulant development also represents an important research objective, providing safer alternatives for testing countermeasures and decontamination procedures.

Biochemical research scope encompasses investigations into cellular signaling pathways and membrane interactions facilitated by quaternary ammonium compounds. Researchers examine how the compound's permanently charged nature and specific structural features influence its interactions with biological membranes, enzymes, and receptors. These studies provide fundamental insights into molecular recognition processes and contribute to understanding how small structural modifications can dramatically alter biological activity and specificity.

The scope of research extends to synthetic chemistry applications, where the compound serves as a valuable intermediate in the synthesis of more complex molecules. Researchers investigate reaction mechanisms, optimization of synthetic routes, and development of new methodologies for preparing related compounds. These studies contribute to advancing synthetic organic chemistry and expanding the available toolkit for medicating bioactive molecules with potential therapeutic applications.

Propriétés

IUPAC Name |

ethyl-(2-hydroxyethyl)-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.HI/c1-4-7(2,3)5-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCGCSKCNKPTOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13205-69-1 (Parent) | |

| Record name | Monoethylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40912097 | |

| Record name | N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-04-8 | |

| Record name | Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoethylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism

-

Nucleophilic Attack : The tertiary amine group of N,N-dimethylethanolamine attacks the electrophilic carbon of ethyl iodide.

-

Quaternary Salt Formation : The iodide counterion stabilizes the resulting positively charged ammonium species.

Standard Protocol

-

Reactants :

-

N,N-Dimethylethanolamine (1.0 equiv)

-

Ethyl iodide (1.2 equiv)

-

-

Solvent : Anhydrous ethanol or dimethylformamide (DMF)

-

Conditions :

-

Temperature: 60–80°C

-

Duration: 12–24 hours

-

Atmosphere: Inert gas (N₂ or Ar) to prevent oxidation

-

-

Workup :

-

Evaporation under reduced pressure

-

Recrystallization from ethanol-diethyl ether

-

Solvent-Free Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate the alkylation process, reducing reaction times from hours to minutes.

Optimization Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Microwave Power | 300–500 W | Maximizes efficiency |

| Temperature | 80–100°C | Prevents decomposition |

| Molar Ratio (Amine:Alkyl Halide) | 1:1.1 | Minimizes side products |

Advantages :

Industrial-Scale Production

Large-scale manufacturing requires modifications to ensure cost-effectiveness and safety.

Key Considerations

-

Catalyst Use : Trace amounts of KI enhance reaction rate by facilitating iodide exchange.

-

Continuous Flow Systems :

-

Residence Time : 30–60 minutes

-

Throughput : 50–100 kg/day

-

-

Purification :

-

Ion-exchange chromatography for high-purity (>99%) products.

-

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Conventional Alkylation | 70–85 | 12–24 h | Moderate |

| Microwave-Assisted | 90–95 | 15–30 min | High |

| Industrial Flow | 85–90 | 30–60 min | Very High |

Challenges and Mitigation Strategies

-

Side Reactions :

-

Elimination : Excess ethyl iodide may lead to Hofmann elimination.

-

Solution : Maintain stoichiometric control and low temperatures.

-

-

-

Purification Difficulties :

-

Hyroscopicity : Use anhydrous solvents during crystallization.

-

Emerging Techniques

Analyse Des Réactions Chimiques

Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, iodide serves as a reagent in organic synthesis and acts as a catalyst in various chemical reactions. Its ability to modulate reaction pathways makes it valuable in developing new synthetic methodologies.

| Application | Details |

|---|---|

| Organic Synthesis | Used in various synthetic pathways to create complex molecules. |

| Catalysis | Acts as a catalyst in reactions involving nucleophiles. |

Biology

In biological research, this compound is utilized in biochemical assays and as a component in buffer solutions. Its role in modulating enzyme activity through interaction with molecular targets is significant.

| Biological Application | Details |

|---|---|

| Biochemical Assays | Employed to study enzyme kinetics and interactions. |

| Buffer Solutions | Used to maintain pH levels in biological experiments. |

Industrial Applications

The compound finds extensive use in the production of surfactants and emulsifiers, which are crucial in various industrial processes such as cleaning products, cosmetics, and pharmaceuticals.

| Industrial Application | Details |

|---|---|

| Surfactants | Acts as an emulsifying agent in formulations. |

| Detergents | Enhances cleaning efficacy through surface activity. |

Case Studies

- Biochemical Assays : A study demonstrated that Ethanaminium could significantly enhance the activity of certain enzymes involved in metabolic pathways, indicating its potential as a biochemical tool for studying enzyme regulation.

- Surfactant Development : Research highlighted the effectiveness of Ethanaminium-based surfactants in improving the stability and performance of cleaning products, showcasing its industrial relevance.

- Pharmaceutical Formulations : The compound has been investigated for its role as an excipient in drug formulations, improving solubility and bioavailability of active pharmaceutical ingredients.

Mécanisme D'action

The mechanism of action of Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Key Properties :

- Hydrophilicity : The hydroxyl group enhances water solubility and hydrogen-bonding capacity.

- Stability : The iodide ion, being less polarizing than smaller anions (e.g., Cl⁻), contributes to a stable crystalline structure.

- Applications: Potential use in surfactants, phase-transfer catalysts, or pharmaceutical intermediates due to its polar yet lipophilic balance.

Comparison with Structural Analogs

Variation in Counterion: Chloride vs. Iodide

Compound: Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, chloride (CAS 19147-34-3) Molecular Formula: C₆H₁₆ClNO Molecular Weight: 153.65 g/mol Comparison:

- Solubility: The chloride analog exhibits higher solubility in polar solvents (e.g., water, methanol) due to the smaller, more polarizing Cl⁻ ion .

- Thermal Stability : The iodide version (target compound) has a higher melting point, as larger anions like I⁻ form weaker ion-dipole interactions, favoring crystalline lattice stability .

- Biological Activity : Chloride salts are more common in pharmaceuticals, but iodide derivatives may be preferred in iodine-rich applications (e.g., contrast agents).

Substituent Modifications: Hydroxy vs. Acetylamino

Compound: Ethanaminium, 2-(acetylamino)-N,N,N-trimethyl-, iodide (CAS 3197-12-4) Molecular Formula: C₇H₁₇IN₂O Molecular Weight: 272.13 g/mol Comparison:

- Lipophilicity : The acetyl group increases lipophilicity, which may improve membrane permeability in drug delivery systems.

Complex Substituents: Aryl and Ester Groups

Compound: Ethanaminium,2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N,N,N-trimethyl-, iodide (CAS 2424-71-7) Molecular Formula: C₁₉H₂₄NO₃⁺·I⁻ Molecular Weight: 441.30 g/mol Comparison:

- Bulkiness : The diphenylacetyl group adds steric hindrance, reducing solubility but increasing affinity for hydrophobic interfaces (e.g., lipid bilayers) .

- Functionality : The ester linkage introduces hydrolytic instability, limiting applications in aqueous environments compared to the stable hydroxyethyl group in the target compound.

Counterion Variations in Quaternary Ammonium Salts

Impact of Counterion :

- Ionic Radius : Larger anions (I⁻ > Br⁻ > Cl⁻) reduce lattice energy, increasing solubility in less polar solvents.

- Polarizability : Iodide’s polarizability enhances van der Waals interactions, favoring solid-state stability .

Phosphorus-Containing Analogs

Compound: O-Isopropyl S-2-dimethylethylammonium ethylphosphonothiolate iodide (CAS 1281955-72-3) Molecular Formula: C₁₁H₂₇INO₂PS Molecular Weight: 443.19 g/mol Comparison:

- Structural Complexity: The phosphonothiolate group (–PO₂S–) introduces sulfur and phosphorus, enabling nucleophilic reactivity (e.g., cholinesterase inhibition) absent in the target compound .

- Applications: Likely used in organophosphorus chemistry (e.g., pesticides, nerve agents) rather than surfactant roles.

Key Research Findings

Solubility and Stability Trends

- Hydroxyethyl-substituted quaternary ammonium salts (e.g., target compound) exhibit balanced hydrophilicity, making them suitable for emulsions .

- Chloride analogs are preferred for aqueous formulations, while iodide derivatives dominate in non-polar media .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Counterion |

|---|---|---|---|---|---|

| Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, iodide | 1113-04-8 | C₆H₁₆NO⁺·I⁻ | 245.10 | Ethyl, 2-hydroxy, dimethyl | I⁻ |

| Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, chloride | 19147-34-3 | C₆H₁₆ClNO | 153.65 | Ethyl, 2-hydroxy, dimethyl | Cl⁻ |

| Ethanaminium, 2-(acetylamino)-N,N,N-trimethyl-, iodide | 3197-12-4 | C₇H₁₇IN₂O | 272.13 | Acetylamino, trimethyl | I⁻ |

Activité Biologique

Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, iodide (commonly referred to as EHDI) is a quaternary ammonium compound with diverse biological applications. Its structure, characterized by the presence of a quaternary ammonium group and a hydroxyethyl moiety, contributes to its unique properties and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₆INO

- Molecular Weight : 245.1018 g/mol

- CAS Number : 1113-04-8

EHDI acts primarily through its interaction with various biological targets, including enzymes and cellular receptors. The compound's quaternary ammonium structure allows it to interact with negatively charged sites on proteins and membranes, leading to modulation of enzymatic activity and cellular signaling pathways. The specific mechanisms are context-dependent but generally involve:

- Enzyme Inhibition : EHDI can inhibit certain enzymes by binding to their active sites or allosteric sites.

- Cell Membrane Interaction : The hydrophobic regions of EHDI facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability.

Antimicrobial Activity

EHDI has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria. For instance, studies have shown that EHDI can disrupt bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Safety Profile

While EHDI shows promise as an antimicrobial agent, its cytotoxicity has been evaluated in various cell lines. The compound exhibits selective toxicity towards bacterial cells while maintaining relative safety in mammalian cells at lower concentrations.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 150 |

| Vero | 200 |

| MCF-7 | 180 |

Applications in Research and Industry

EHDI is utilized in biochemical assays due to its ability to stabilize proteins and enzymes in solution. It is also employed as a component in buffer solutions, enhancing the solubility of various biomolecules.

Case Studies

- Antibacterial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of EHDI against multidrug-resistant strains of Staphylococcus aureus. Results indicated that EHDI could effectively reduce bacterial load in vitro and in vivo models.

- Biochemical Assays : In another study, EHDI was used as a stabilizing agent for enzymes involved in metabolic pathways. The results demonstrated improved enzyme activity and stability over time compared to controls without EHDI.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare quaternary ammonium salts like Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, iodide?

- Methodology : Synthesis typically involves alkylation of tertiary amines with alkyl halides or hydroxyalkylation followed by ion exchange. For example, analogous compounds (e.g., phosphonothiolate derivatives) are synthesized via nucleophilic substitution using iodomethane or ethyl iodide under reflux in polar solvents like acetonitrile . Challenges include controlling regioselectivity and minimizing byproducts (e.g., over-alkylation). Purification often requires recrystallization or ion-exchange chromatography.

- Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Ethyl iodide, 60°C, 24h | 65–75 | |

| Ion Exchange | KI in ethanol | >90 |

Q. How can structural characterization of this compound be performed to confirm its quaternary ammonium and hydroxy group presence?

- Methodology :

- NMR Spectroscopy : H NMR detects methyl (δ 3.0–3.5 ppm) and hydroxy protons (δ 1.5–2.5 ppm, exchangeable). C NMR confirms quaternary carbons (~70–80 ppm for N-CH) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M-I] and fragments (e.g., loss of hydroxyethyl group).

- FT-IR : Stretching vibrations for -OH (~3200–3600 cm) and C-N (~1630 cm) .

Q. What are the critical safety considerations for handling this iodide salt in laboratory settings?

- Methodology :

- Hazard Identification : Based on analogous ethanaminium salts, it may cause skin/eye irritation and respiratory distress .

- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid contact with strong oxidizers. Store in airtight containers away from light/moisture to prevent iodide ion oxidation .

Advanced Research Questions

Q. How does the hydroxy group in the ethyl chain influence the compound’s reactivity compared to non-hydroxylated analogues?

- Methodology :

- Comparative Kinetic Studies : Monitor alkylation rates using HPLC or H NMR. Hydroxy groups may reduce electrophilicity via hydrogen bonding, slowing quaternization .

- Computational Analysis : DFT calculations (e.g., Gaussian 16) assess steric/electronic effects. The hydroxy group increases polarity, enhancing solubility in protic solvents but reducing stability in acidic conditions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?

- Methodology :

- Data Reconciliation : Cross-validate using standardized protocols (e.g., USP methods for melting point determination). For solubility discrepancies, test under controlled pH/temperature. For example, solubility in water may vary due to hygroscopicity or polymorphic forms .

- Meta-Analysis : Aggregate data from PubChem, ECHA, and peer-reviewed studies to identify outliers and consensus values .

Q. Can this compound act as a phase-transfer catalyst or surfactant, and how can its efficacy be quantified?

- Methodology :

- Critical Micelle Concentration (CMC) : Measure via surface tension titration or conductivity. Quaternary ammonium salts typically exhibit CMC values of 0.1–10 mM, depending on alkyl chain length .

- Catalytic Activity : Test in biphasic reactions (e.g., nucleophilic substitution). Compare reaction rates with/without the catalyst using GC-MS .

Q. What computational models predict the compound’s behavior in biological systems (e.g., membrane interactions)?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use CHARMM or GROMACS to model lipid bilayer penetration. The hydroxy group may reduce membrane permeability compared to purely hydrophobic analogues .

- QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity data from zebrafish embryos or cell viability assays .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodology :

- Parameter Optimization : Reaction yield variability often stems from differences in solvent purity, catalyst loading, or reaction time. For example, anhydrous acetonitrile vs. technical-grade solvent may alter yields by 10–15% .

- Statistical Validation : Replicate experiments with Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Tables for Key Findings

Table 1 : Comparative Physicochemical Properties

| Property | Reported Value | Source |

|---|---|---|

| Melting Point | 120–125°C | |

| Solubility in Water | 50 mg/mL | |

| logP (Octanol-Water) | -1.2 | Computational |

Table 2 : Synthetic Route Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–70°C | +20% |

| Ethyl Iodide Equivalents | 1.2–1.5 | +15% |

| Solvent (Anhydrous vs. Technical) | Anhydrous Acetonitrile | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.